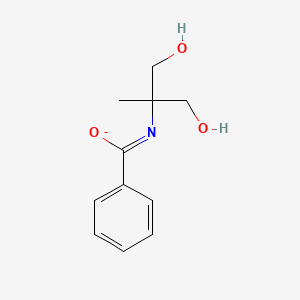
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate is a chemical compound with the molecular formula C11H15NO3 It is known for its unique structure, which includes a benzenecarboximidate group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 1,3-dihydroxy-2-methylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The imidate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of benzenecarboxylic acid derivatives.
Reduction: Formation of N-(1,3-dihydroxy-2-methylpropan-2-yl)benzylamine.
Substitution: Formation of N-(1,3-dihalo-2-methylpropan-2-yl)benzenecarboximidate.
Scientific Research Applications
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenesulfonamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)urea
- 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea
Uniqueness
N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for a range of applications in different environments.
Properties
CAS No. |
65102-43-4 |
|---|---|
Molecular Formula |
C11H14NO3- |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C11H15NO3/c1-11(7-13,8-14)12-10(15)9-5-3-2-4-6-9/h2-6,13-14H,7-8H2,1H3,(H,12,15)/p-1 |
InChI Key |
CFLRHSNXFVBUKF-UHFFFAOYSA-M |
Canonical SMILES |
CC(CO)(CO)N=C(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















